molecular formula C7H8ClN3 B1282021 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine CAS No. 45882-63-1

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine

Cat. No. B1282021
CAS RN: 45882-63-1
M. Wt: 169.61 g/mol
InChI Key: ALJUPDQYZZRFSN-UHFFFAOYSA-N
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Description

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is a chemical compound with the molecular formula C7H8ClN3 . Its molecular weight is 169.61 .


Synthesis Analysis

The synthesis of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine can be achieved from 5,6,7,8-Tetrahydro-2H-pyrido [4,3-c]pyridazin-3-one and Maleic acid .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine consists of 7 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .


Physical And Chemical Properties Analysis

The compound has a melting point of 147-149 °C (decomp) and a predicted boiling point of 368.3±42.0 °C . Its density is predicted to be 1.297±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Antimicrobial Activity

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine has been explored for its potential as an antimicrobial agent. The pyridazine ring is known to exhibit a wide range of pharmacological activities, including antimicrobial properties . This compound could be used in the development of new drugs to combat resistant strains of bacteria and other pathogens.

Antidepressant and Anxiolytic Effects

The structure of this compound suggests it may have applications in the treatment of depression and anxiety. Pyridazine derivatives have been shown to possess antidepressant and anxiolytic activities, making them candidates for psychiatric medication development .

Anti-Hypertensive Properties

Pyridazine derivatives are also recognized for their anti-hypertensive effects. The unique structure of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine could be leveraged in creating new classes of blood pressure-lowering drugs .

Anticancer Research

The compound’s potential in anticancer research is significant. Pyridazine and pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets related to cancer . This compound could be part of novel therapies targeting specific cancer cells.

Antiplatelet and Cardiovascular Applications

Given the biological activity of pyridazine compounds in affecting platelet aggregation, 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine may have applications in cardiovascular health, particularly in the development of antiplatelet agents .

Anti-Inflammatory and Analgesic Uses

The compound has shown promise in the development of anti-inflammatory and analgesic medications. Its structure is conducive to the synthesis of drugs that can alleviate pain and reduce inflammation .

Agrochemical Applications

Beyond pharmaceuticals, there is potential for 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine in agrochemicals. Pyridazine derivatives are known to serve as herbicides and pesticides, providing a chemical basis for protecting crops from pests and diseases .

Neurological Disorders

Lastly, the compound could be instrumental in neurological research, particularly in the development of treatments for conditions like epilepsy and Parkinson’s disease. Pyridazine derivatives have been associated with anticonvulsant and neuroprotective properties .

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause eye irritation . The hazard statement H319 is associated with it, which means it causes serious eye irritation . The precautionary statements P305+P351+P338 are given, which advise to rinse cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-7-3-5-4-9-2-1-6(5)10-11-7/h3,9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJUPDQYZZRFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503335
Record name 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine

CAS RN

45882-63-1
Record name 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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